molecular formula C12H15NO3 B1446938 Methyl 4-amino-2-(cyclopropylmethoxy)benzoate CAS No. 1548870-28-5

Methyl 4-amino-2-(cyclopropylmethoxy)benzoate

Cat. No. B1446938
M. Wt: 221.25 g/mol
InChI Key: IGZVMSNMPKWRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-2-(cyclopropylmethoxy)benzoate” is likely a derivative of benzoic acid, which is a common component in a wide range of chemicals used in medicine and industry . The “methyl” part of the name indicates a methyl group (-CH3), “amino” indicates an amino group (-NH2), and “cyclopropylmethoxy” suggests a cyclopropyl group attached through an ether linkage .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through processes like esterification or coupling reactions .


Molecular Structure Analysis

The exact molecular structure isn’t available, but based on the name, it likely has a benzene ring (from the “benzoate”) with various groups attached, including a methyl ester group (-COOCH3), an amino group (-NH2), and a cyclopropylmethoxy group .


Chemical Reactions Analysis

Again, specific reactions involving this compound aren’t available, but similar compounds often participate in reactions like oxidation, reduction, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Some general properties of similar compounds include a solid form, a white color, and solubility in organic solvents .

Safety And Hazards

Safety and hazards would also depend on the exact structure and use of the compound. Some general precautions for similar compounds include avoiding ingestion and inhalation, and using personal protective equipment when handling .

properties

IUPAC Name

methyl 4-amino-2-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZVMSNMPKWRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-(cyclopropylmethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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